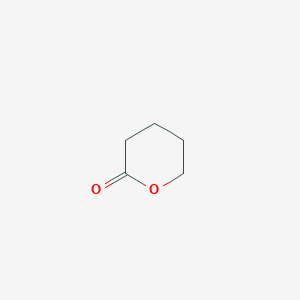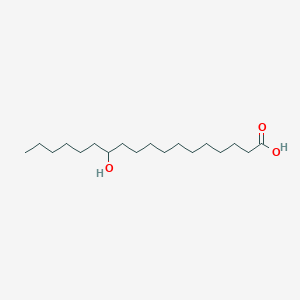
12-ヒドロキシステアリン酸
概要
説明
12-Hydroxyoctadecanoic acid (12-HOA) is a naturally occurring fatty acid found in many organisms, including humans. It is a monounsaturated fatty acid with a molecular formula of C18H34O3 and is a component of the phospholipids in cellular membranes. 12-HOA is also known as 12-hydroxystearic acid or 12-hydroxyoleic acid and is a precursor of arachidonic acid, a polyunsaturated fatty acid. 12-HOA is involved in many physiological processes and has been studied extensively for its potential applications in medicine and biotechnology.
科学的研究の応用
オルガノゲルとレオロジー
12-HSAは、連続相として有機液体を持つオルガノゲルの形成に使用されます。これらのオルガノゲルは、その機械的強度と光透過率の特性により、重要な用途があります . 12-HSAオルガノゲルの物理的特性とハンセン溶解度パラメータ(HSP)の関係は、調整可能な物理的特性を持つオルガノゲルを設計するために重要です。これは、薬物送達、燃料電池、および3D印刷などの分野に影響を与えます .
超分子化学
超分子化学において、12-HSAは超分子集合体を形成する能力で知られています。これらの構造は、温度、pH、光などの外部刺激に反応するため、応答性水性フォーム、ゲル化された複合流体、およびハイドロゲルを作成するのに適しています。このような材料は、薬物送達システム、電気機械式センサー、さらには人工筋肉に使用できます .
材料科学
室温での水性混合物中のステアリン酸と12-HSAの混合物の挙動は、材料科学において大きな関心を集めています。これらの混合物は、多層チューブやらせん状のリボンなどの構造を形成し、形態学的遷移の連鎖反応を起こします。これは、特定の形態と機械的特性を持つ材料を作成する可能性があります .
医薬品中間体
12-HSAは、製薬業界の中間体として役立ちます。長鎖脂肪鎖とヒドロキシル基を特徴とするその構造は、さまざまな医薬品化合物の合成において貴重な成分となっています。特定の疎水性と親水性の特性を必要とする薬物の開発に使用されています .
化粧品とパーソナルケア
化粧品業界では、12-HSAは乳化と増粘の特性で知られています。クリーム、ローション、その他のパーソナルケア製品の成分として使用され、これらの製品の質感と安定性に貢献しています .
潤滑剤とグリース
その潤滑特性により、12-HSAはヘビーデューティーグリースに配合されています。天然ゴムと合成ゴムの両方の潤滑剤としても使用され、性能と寿命を向上させています .
工業用オレオケミカル
12-HSAは、植物や動物の脂肪から得られる化学物質である工業用オレオケミカルの源です。これらのオレオケミカルは、生分解性潤滑剤、界面活性剤、およびプラスチックを含む幅広い製品に使用されています .
ワックス、インク、接着剤
この化合物は、ワックス、インク、ホットメルト接着剤の製剤に用途があります。その特性は、これらの製品の粘度、接着性、および光沢を向上させるのに役立ちます .
作用機序
Target of Action
12-Hydroxystearic acid, also known as 12-Hydroxyoctadecanoic acid or 12-HYDROXYOCTADECANOIC ACID, is a hydroxy fatty acid produced by the hydrogenation of ricinoleic acid . It is a low molecular weight gelator that self-assembles to form organogels
Mode of Action
The mode of action of 12-Hydroxystearic acid is primarily through its ability to form organogels . It self-assembles into structures that are locally lamellar, with bilayers composed of crystallized and strongly interdigitated fatty acids . This self-assembly is driven by the favorable formation of a hydrogen bond network between the hydroxyl OH function on the 12th carbon .
Biochemical Pathways
It is known that the compound forms self-assembled structures that are locally lamellar, with bilayers composed of crystallized and strongly interdigitated fatty acids . These structures can influence various biochemical processes due to their ability to form organogels .
Pharmacokinetics
It is known that the compound is a low molecular weight gelator, suggesting that it may have unique pharmacokinetic properties related to its ability to form organogels .
Result of Action
The molecular and cellular effects of 12-Hydroxystearic acid’s action are primarily related to its ability to form organogels . For example, the administration of paclitaxel in 12-Hydroxystearic acid-containing gel nanocarriers enhances tumor growth suppression in an H22 murine hepatocellular carcinoma model .
Action Environment
The action of 12-Hydroxystearic acid can be influenced by environmental factors. For instance, at high temperatures, the compound melts into small micelles above a threshold melting temperature . This transition is mostly driven by the melting of the chains, whereas at lower contents of counterions, where hydrogen bonding occurs between non-dissociated heads, it is driven by both the chain-melting process and the surface-melting process .
Safety and Hazards
将来の方向性
Gelled lyotropic liquid crystals (gelled LCs), such as gelled lamellar phases Lα (gelled Lα), are interesting candidates for (trans-)dermal drug delivery systems and tissue healing applications . Additional applications of this class of materials can be found in a recent review by Stubenrauch and Gießelmann .
生化学分析
Biochemical Properties
12-Hydroxystearic acid is known to self-assemble to form organogels . The primary intermolecular interaction for the self-assembly of 12-Hydroxystearic acid molecular gels is hydrogen bonding and to a lesser extent van der Waals interactions .
Cellular Effects
12-Hydroxystearic acid has been found to have growth inhibitor activity against various human tumor cell lines, including CaCo-2, HT29, HeLa, MCF7, PC3, and NLF cells . It not only reduces cell proliferation but also induces changes in cell displacement, directionality, and speed .
Molecular Mechanism
The mechanism of action of 12-Hydroxystearic acid is primarily due to its ability to form hydrogen bonds and van der Waals interactions during self-assembly . This self-assembly results in the formation of high aspect ratio fibrillar structures due to non-covalent, inter-molecular interactions forming self-spanning, three-dimensional networks .
Temporal Effects in Laboratory Settings
In laboratory settings, the behavior of mixtures of stearic acid and 12-Hydroxystearic acid in aqueous mixtures at room temperature has been studied . The self-assembled structures are locally lamellar, with bilayers composed of crystallized and strongly interdigitated fatty acids .
特性
IUPAC Name |
12-hydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQISTXYYBZJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27924-99-8 | |
| Record name | Poly(12-hydroxystearic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27924-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8026725 | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline] | |
| Record name | Octadecanoic acid, 12-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3440 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in alcohol, ether, chloroform; insoluble in water | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In a study of primary and secondary lipid peroxidation products as modulators of DNA synthesis, murine Lewis carcinoma cells were treated with hydroxystearic acid at physiologic levels (50 and 100 uM). The test substance was dissolved in 90% ethanol and then added to the culture medium. DNA profiles obtained from flow cytometry analysis of cell cycle showed a time- and dose-dependent accumulation of cells in the G2-M phase compared to untreated exponentially growing cells. To determine if this effect was mediated by interaction of hydroxystearic acid with cyclin-dependent kinases-cyclin complexes, histone H1 kinase activity in C 108 cell crude extracts was measured. It was determined that hydroxystearic acid inhibited histone H1 kinase activity up to 95% of that noted for mitotic cells (synchronized control C108 cells)., 12-Hydroxystearic acid (30 uM) also induced mitochondrial ATPase activity. ATPase activity was inhibited by rutamycin (blocks phosphorylation by ATP); this effect is expected for ATP-energized mitochondrial reactions. A small, but decided, mitochondrial volume change (swelling) was also induced by 30 pM 12-Hydroxystearic acid without the aid of ATP. This effect was inhibited by the respiratory inhibitor antimycin or dinitrophenol, but not by rutamycin; therefore, this effect was dependent on oxidative phosphorylation. 12-Hydroxystearic acid-induced mitochondrial swelling was enhanced when ATP was added to the reaction mixture. The investigators concluded that 12-Hydroxystearic acid interferes with the machinery of oxidative phosphorylation in rat liver mitochondria. | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from alcohol | |
CAS RN |
106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0 | |
| Record name | 12-Hydroxystearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-12-Hydroxyoctadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005762367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-12-Hydroxyoctadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018417000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyhydroxystearic acid (2300 MW) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027924998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Hydroxystearic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, 12-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-hydroxystearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-12-hydroxystearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 12-HYDROXYSTEARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933ANU3H2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 12-Hydroxystearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82 °C | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 12-HOA is an organogelator, meaning it can self-assemble in organic solvents to form a gel network. [] This self-assembly occurs through intermolecular hydrogen bonding between the hydroxyl and carboxyl groups of 12-HOA molecules, leading to the formation of elongated, fibrous structures. [, , ] The morphology of these structures can vary depending on factors like solvent properties, concentration, and temperature, ultimately influencing the macroscopic properties of the gel, such as its viscosity, elasticity, and transparency. [, ]
A:
- Spectroscopic Data:
- Infrared (IR) Spectroscopy: Reveals characteristic peaks for hydroxyl (O-H) and carboxyl (C=O) functional groups, which are crucial for intermolecular hydrogen bonding. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure and study the self-association behavior of 12-HOA in solution. []
ANone: While the provided research doesn't focus on the catalytic properties of 12-HOA, its ability to self-assemble into ordered structures could be explored for catalytic applications. The potential for creating confined environments within the gel matrix, influencing the selectivity and activity of reactions, could be investigated.
ANone: While the provided research doesn't explicitly mention computational studies on 12-HOA, techniques like molecular dynamics simulations could be used to study its self-assembly process, predict gel properties based on molecular interactions, and explore the impact of different solvents on gelation.
A: The position of the hydroxyl group on the octadecanoic acid backbone significantly influences the gelation properties. [] Studies comparing 9-, 11-, and 12-hydroxyoctadecanoic acids revealed that the exact position affects the phase behavior, domain morphology, and two-dimensional lattice structure of the formed monolayers. [] This suggests that modifying the position of the hydroxyl group or introducing other functional groups could be used to tailor the properties of the resulting gels.
A: 12-HOA demonstrates thermal reversibility in its gel formation, meaning it can transition between a gel and a sol state depending on the temperature. [, ] This property makes it suitable for applications requiring thermally triggered changes in viscosity or structure.
ANone: The provided research primarily focuses on the fundamental properties and applications of 12-HOA and does not extensively address its SHE regulations. For specific regulatory information, consulting relevant safety data sheets and regulatory guidelines is crucial.
A: Several low-molecular-weight organogelators (LMOGs) exist, each with unique properties. [] For instance, 1,3:2,4-dibenzylidenesorbitol (DBS) is another commonly studied LMOG, known to gel various organic solvents. [, ] Choosing the right gelator depends on the desired application, considering factors like gelation ability in specific solvents, gel strength, thermal stability, and cost-effectiveness.
ANone: The study of 12-HOA and its gelation properties has implications in diverse fields:
- Material Science: Developing new soft materials with tunable properties, like sensors, actuators, and drug delivery systems. [, ]
- Food Science: Understanding the role of 12-HOA in fat crystallization and its impact on the texture and stability of food products. []
- Cosmetics and Personal Care: Formulating stable and aesthetically pleasing products like creams, lotions, and gels. []
- Biomedicine: Creating scaffolds for tissue engineering and drug delivery applications, leveraging the biocompatibility of certain gelators. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

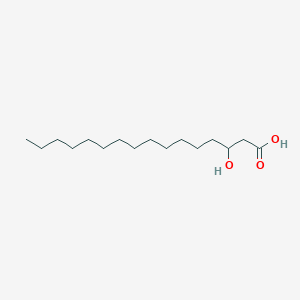

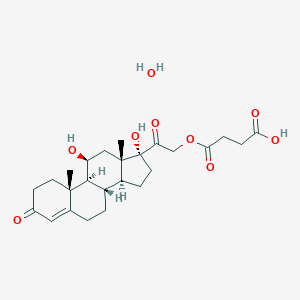
![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)
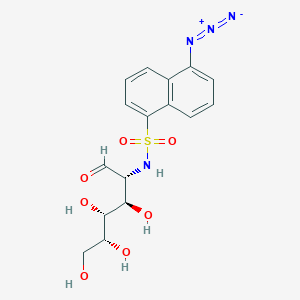

![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)


![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)

![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)
